2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride
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Overview
Description
2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H7N3O·HCl. It is known for its applications in various scientific fields due to its unique structural properties. The compound is often used in research settings, particularly in the study of fluorescence and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride typically involves the reaction of 2,1,3-benzoxadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxadiazole ring.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzoxadiazole compounds.
Scientific Research Applications
2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials that require specific fluorescent properties.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is utilized in various imaging techniques and assays. The molecular pathways involved include the excitation of electrons and the subsequent emission of light as the electrons return to their ground state.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole: The parent compound, which lacks the methanamine and hydrochloride groups.
4-Aminobenzoxadiazole: A derivative with an amino group attached to the benzoxadiazole ring.
Benzoxadiazole derivatives: Various compounds with different substituents on the benzoxadiazole ring.
Uniqueness
2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride is unique due to its combination of the benzoxadiazole ring with a methanamine group and hydrochloride. This structure imparts specific chemical and physical properties, such as enhanced fluorescence and reactivity, making it valuable in research and industrial applications.
Properties
IUPAC Name |
2,1,3-benzoxadiazol-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCVSBCMRKKMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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